Product packaging for 2'-Ethylbiphenyl-3-carboxylic acid(Cat. No.:CAS No. 1215206-42-0)

2'-Ethylbiphenyl-3-carboxylic acid

Cat. No.: B580626
CAS No.: 1215206-42-0
M. Wt: 226.275
InChI Key: LIOMBQKACCJAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Biphenyl (B1667301) Chemistry and its Structural Diversity

Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. arabjchem.orgresearchgate.net This fundamental structure allows for a wide range of structural diversity through the introduction of various substituents at different positions on the phenyl rings. arabjchem.orgresearchgate.net The rotation around the central C-C bond can be hindered by the presence of bulky groups at the ortho positions, leading to a phenomenon known as atropisomerism, where non-superimposable mirror images (enantiomers) can be isolated. slideshare.netquora.com This conformational isomerism adds another layer of complexity and potential for tailored molecular design. The biphenyl scaffold is a key structural motif in many natural products, pharmaceuticals, and materials with diverse applications. arabjchem.orgfrontiersin.org

The Role of Carboxylic Acid Functionality in Organic Compounds

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. maqsad.iobyjus.com It consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. wikipedia.orglumenlearning.com This functional group imparts acidic properties to the molecule, as it can donate a proton (H+). maqsad.iowikipedia.org Carboxylic acids are polar and can form strong hydrogen bonds, which significantly influences their physical properties such as boiling points and solubility. wikipedia.orgteachy.app They are also highly reactive and can be converted into a variety of other functional groups, including esters, amides, and acyl halides, making them versatile building blocks in organic synthesis. wikipedia.orglumenlearning.com

Structural Specificity of 2'-Ethylbiphenyl-3-carboxylic acid: Positional Isomerism and Substituent Effects

The ethyl group at the 2' position, being an ortho substituent, plays a significant role in the molecule's three-dimensional structure. The presence of this alkyl group can restrict the free rotation around the biphenyl C-C bond, influencing the dihedral angle between the two phenyl rings. slideshare.netlibretexts.org This steric hindrance can lead to a non-planar conformation, which is a key determinant of the molecule's physical and biological properties. The size and nature of ortho substituents are known to affect the energy barrier to rotation and the potential for atropisomerism. libretexts.orgoup.com

Rationale for Dedicated Academic Investigation of this compound

The unique combination of an ethyl group at the 2'-position and a carboxylic acid at the 3-position warrants specific scientific inquiry. The interplay between the steric influence of the ethyl group and the electronic and reactive nature of the carboxylic acid group can lead to novel chemical properties and potential applications.

A review of the existing scientific literature reveals that while biphenyl carboxylic acids, in general, have been studied, there is a noticeable lack of in-depth research specifically focused on this compound. While synthesis data and basic properties are available, comprehensive studies on its reactivity, potential applications in areas like medicinal chemistry or materials science, and detailed investigations into its conformational behavior and potential atropisomerism are limited. sigmaaldrich.comsigmaaldrich.combuyersguidechem.com This represents a clear research gap and a compelling reason for further academic investigation into this intriguing molecule. The synthesis of related biphenyl carboxylic acids for applications such as anticancer agents highlights the potential of this class of compounds. ajgreenchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2'-ethyl[1,1'-biphenyl]-3-carboxylic acid sigmaaldrich.com
CAS Number 1215206-42-0 sigmaaldrich.com
Linear Formula C15H14O2 sigmaaldrich.com
InChI Key LIOMBQKACCJAHQ-UHFFFAOYSA-N sigmaaldrich.com
Purity 98% sigmaaldrich.com

Table 2: Related Biphenyl Carboxylic Acid Compounds

Compound NameCAS Number
2-Biphenyl-3'-acetyl-carboxylic acid408367-33-9 chemicalbook.com
Biphenyl-3-carboxylic acid12854 nih.gov
Ethyl biphenyl-3-carboxylate2773591 nih.gov

Potential as a Precursor for Advanced Chemical Entities

The true value of this compound lies in its potential as a versatile starting material for the synthesis of more complex and functionally rich molecules. The presence of the carboxylic acid group provides a reactive handle for a variety of chemical modifications, while the ethylbiphenyl backbone serves as a robust scaffold.

The carboxylic acid moiety can be readily converted into a range of other functional groups, such as esters, amides, and acid chlorides. nih.gov These transformations open up avenues for the construction of a diverse library of derivatives. For instance, the esterification of the carboxylic acid can be achieved by reacting it with an alcohol, a common strategy to modify the solubility and pharmacokinetic properties of a molecule. nih.gov

Furthermore, the biphenyl structure itself can be a key element in the design of new bioactive compounds. Biphenyl derivatives are known to be important intermediates in the production of a wide variety of drugs. core.ac.uk The ability of the two phenyl rings to adopt a non-planar conformation can be crucial for binding to biological targets.

While specific, publicly available research detailing the direct use of this compound as a precursor is limited, the general principles of organic synthesis and the known reactivity of biphenyl carboxylic acids strongly support its potential in this area. ajgreenchem.comcore.ac.ukgoogle.com For example, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of substituted biphenyls and could be employed to further functionalize the biphenyl core of this compound before or after modification of the carboxylic acid group. ajgreenchem.com

The synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals, is another area where this compound could serve as a valuable precursor. The carboxylic acid can be used to form heterocyclic rings through various cyclization reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B580626 2'-Ethylbiphenyl-3-carboxylic acid CAS No. 1215206-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(10-12)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOMBQKACCJAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681771
Record name 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-42-0
Record name 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Ethylbiphenyl 3 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of 2'-Ethylbiphenyl-3-carboxylic acid

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by systematically deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most apparent disconnection is the C-C bond between the two phenyl rings, a strategy that points directly to a cross-coupling reaction as the key bond-forming step.

This disconnection yields two primary synthons: a nucleophilic 3-carboxyphenyl synthon and an electrophilic 2-ethylphenyl synthon, or vice versa. The corresponding synthetic equivalents for these synthons are typically a 3-carboxyphenylboronic acid and a 1-halo-2-ethylbenzene (e.g., 1-bromo-2-ethylbenzene), or a (2-ethylphenyl)boronic acid and a 3-halobenzoic acid. The Suzuki-Miyaura coupling is the most prominent reaction that utilizes these types of precursors to form the desired aryl-aryl bond.

An alternative, though less common, retrosynthetic approach could involve the formation of the ethyl group or the carboxylic acid group at a later stage of the synthesis, after the biphenyl (B1667301) core has been established. However, the direct coupling of the two substituted aromatic rings is generally the most convergent and efficient strategy.

Cross-Coupling Reactions for Biphenyl Core Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl, vinyl, or alkyl groups. arabjchem.org It has become the method of choice for the synthesis of many biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation with Carboxylic Acid Moieties

The synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. In the context of synthesizing this compound, a common approach would be the coupling of 3-bromobenzoic acid with (2-ethylphenyl)boronic acid, or 3-carboxyphenylboronic acid with 1-bromo-2-ethylbenzene. The presence of both a sterically demanding ortho-ethyl group and a potentially coordinating carboxylic acid group necessitates careful optimization of the reaction conditions.

The choice of the palladium catalyst is critical for the success of sterically hindered Suzuki-Miyaura couplings. While simple palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective in some cases, the synthesis of ortho-substituted biaryls often requires more sophisticated catalyst systems.

For challenging couplings, preformed palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are often employed. These catalysts are generally more stable and exhibit higher catalytic activity, enabling the coupling of sterically hindered and electronically deactivated substrates. The catalyst loading is also an important parameter to optimize, with lower loadings being desirable for economic and environmental reasons. However, for difficult couplings, higher catalyst loadings may be necessary to achieve a reasonable reaction rate and yield.

Palladium SourceTypical LigandCommon SubstratesKey Advantages
Pd(OAc)₂TriphenylphosphineSimple aryl bromides and iodidesInexpensive and readily available
Pd(PPh₃)₄-Aryl bromides and iodidesAir-stable and easy to handle
Pd₂(dba)₃Buchwald or Herrmann-type phosphinesSterically hindered aryl chlorides and bromidesHigh catalytic activity for challenging substrates
[Pd(cinnamyl)Cl]₂Bulky phosphine ligandsAryl chlorides and bromides at low catalyst loadingsForms highly active catalysts in situ

The ligand plays a pivotal role in the Suzuki-Miyaura coupling by stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the synthesis of sterically hindered biaryls like this compound, the choice of ligand is paramount.

Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Herrmann palladacycle families, are particularly effective. These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of sterically hindered aryl halides. The steric bulk of the ligand also facilitates the reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryls.

Ligand ClassExamplesKey FeaturesApplication in Hindered Couplings
TrialkylphosphinesTri-tert-butylphosphine (P(t-Bu)₃)Strongly electron-donating, large cone angleEffective for coupling of aryl chlorides
Buchwald LigandsSPhos, XPhos, RuPhosBulky biaryl phosphines, electron-richHigh activity for a broad range of substrates, including sterically hindered ones
Herrmann Palladacyclestrans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)Stable precatalysts, generate active catalysts in situEffective for coupling of aryl chlorides and bromides
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors, sterically demandingHigh thermal stability and activity for challenging couplings

The choice of base and solvent is also critical for the efficiency of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation, forming a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). For substrates with base-sensitive functional groups, weaker bases like potassium fluoride (B91410) (KF) can be employed. The strength and solubility of the base can significantly impact the reaction rate and yield.

The solvent system must be able to dissolve the various components of the reaction mixture, including the organic substrates, the palladium catalyst, and the inorganic base. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Common organic solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). The choice of solvent can influence the reaction rate, selectivity, and the lifetime of the catalyst.

BaseCommon SolventsConsiderations
K₂CO₃, Cs₂CO₃Toluene/Water, Dioxane/WaterEffective for a wide range of substrates. Cesium carbonate is often more effective for hindered couplings.
K₃PO₄Toluene, DioxaneA strong base, often used for coupling of aryl chlorides.
NaOH, KOHEthanol (B145695)/Water, THF/WaterStrong bases that can be effective but may not be compatible with base-sensitive functional groups.
KFTHF, DioxaneA mild base, useful for substrates with base-labile groups.

The carboxylic acid group can potentially interfere with the Suzuki-Miyaura coupling by coordinating to the palladium catalyst or by reacting with the base. To circumvent these issues, the carboxylic acid is often protected as an ester prior to the coupling reaction. Methyl or ethyl esters are commonly used protecting groups due to their ease of formation and subsequent removal.

Protection: The carboxylic acid can be converted to its corresponding ester, for instance, an ethyl ester, through Fischer esterification (reaction with ethanol in the presence of a catalytic amount of strong acid) or by reaction with an alkyl halide in the presence of a base.

Deprotection: After the Suzuki-Miyaura coupling has been successfully performed to form the biphenyl ester, the protecting group is removed to yield the final carboxylic acid. This is typically achieved by hydrolysis of the ester under basic conditions (saponification), followed by acidification. For example, the ethyl ester can be hydrolyzed using sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like ethanol or THF. Subsequent addition of a strong acid, such as hydrochloric acid, protonates the carboxylate to give the desired carboxylic acid.

Protecting GroupProtection MethodDeprotection MethodAdvantages
Methyl EsterMethanol, Acid catalyst (e.g., H₂SO₄)Base-mediated hydrolysis (e.g., NaOH, H₂O/MeOH)Simple to introduce and remove.
Ethyl EsterEthanol, Acid catalyst (e.g., H₂SO₄)Base-mediated hydrolysis (e.g., KOH, H₂O/EtOH)Common and cost-effective.
Benzyl EsterBenzyl alcohol, Acid catalyst or benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Cleavage under neutral conditions.
tert-Butyl EsterIsobutylene, Acid catalystAcid-catalyzed hydrolysis (e.g., TFA, HCl)Cleavage under acidic conditions, orthogonal to base-labile groups.

Alternative Cross-Coupling Approaches (e.g., Negishi, Stille, Heck Variants)

While Suzuki coupling is a dominant method for biphenyl synthesis, several other palladium-catalyzed cross-coupling reactions offer alternative pathways, each with distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions. arabjchem.org These methods are crucial for constructing the central carbon-carbon bond between the two phenyl rings of the target molecule.

Negishi Coupling The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgsynarchive.com It is a powerful tool for forming C-C bonds, including those between sp2-hybridized carbons to form the biphenyl core. organic-chemistry.org For the synthesis of this compound, this could involve coupling an organozinc reagent derived from 1-bromo-2-ethylbenzene with a halide of methyl 3-bromobenzoate, followed by hydrolysis of the ester. Palladium catalysts generally provide higher chemical yields and better functional group tolerance than nickel. wikipedia.org The reaction is noted for its versatility in coupling sp3, sp2, and sp carbon atoms. wikipedia.org

Stille Coupling The Stille reaction utilizes an organotin compound (organostannane) coupling with an organic halide, catalyzed by palladium. wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, along with broad functional group compatibility under mild reaction conditions. wikipedia.orgorgsyn.org A potential route could involve the reaction of (2-ethylphenyl)tributylstannane with methyl 3-bromobenzoate. A significant drawback, however, is the high toxicity of the organotin reagents and byproducts, which can complicate purification. wikipedia.orgorganic-chemistry.org

Heck Reaction Variants The Heck reaction typically describes the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com While not a direct route to a biphenyl from two aryl components, variants of the Heck reaction can be employed. For instance, an intramolecular Heck reaction could be used to form one of the rings if a suitable precursor is designed. uwindsor.ca More commonly, related palladium-catalyzed processes that share mechanistic steps with the Heck reaction are used for biaryl synthesis. The reaction is valued for its high chemoselectivity and the use of relatively simple, non-prefunctionalized alkenes as coupling partners. mdpi.com

Table 1: Comparison of Alternative Cross-Coupling Reactions

Reaction Organometallic Reagent Coupling Partner Catalyst Key Advantages Key Disadvantages
Negishi Organozinc Organic Halide/Triflate Pd or Ni High reactivity, good functional group tolerance Moisture-sensitive organozinc reagents
Stille Organostannane Organic Halide/Triflate Pd Air and moisture stable reagents, mild conditions High toxicity of tin compounds
Heck Alkene Organic Halide/Triflate Pd High chemoselectivity, use of simple alkenes Not a direct biaryl coupling from two aryl halides

Direct Functionalization Strategies

Direct functionalization involves introducing the necessary ethyl and carboxylic acid groups onto a biphenyl core or even forming the biphenyl bond through the activation of C-H bonds. These methods can be more atom-economical than traditional cross-coupling approaches which require pre-functionalized starting materials.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgbyjus.com In the context of a biphenyl molecule, the existing phenyl group acts as an activating, ortho-, para-directing substituent for the second ring. youtube.com

To introduce the ethyl group, a Friedel-Crafts alkylation could be performed on a biphenyl or biphenyl-3-carboxylic acid precursor using an ethylating agent (e.g., ethyl bromide) and a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.org However, this reaction is prone to polyalkylation and carbocation rearrangements. A more controlled alternative is Friedel-Crafts acylation, where an acetyl group is introduced using acetyl chloride, followed by reduction to the ethyl group.

Direct introduction of a carboxylic acid group via EAS (carboxylation) is challenging. A more common strategy is to introduce a group that can be later converted to a carboxylic acid. For example, Friedel-Crafts acylation can install an acyl group that is subsequently oxidized.

Modern synthetic chemistry has increasingly turned to C-H activation as a powerful and efficient strategy for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com This approach avoids the need for pre-functionalized substrates like organometallics or halides by directly converting a C-H bond into a new functional group. mdpi.com For a molecule like this compound, C-H activation offers a regioselective route to introduce the substituents.

Palladium-catalyzed reactions, often assisted by a directing group, can achieve high regioselectivity. acs.org For instance, a nitrile group, which can be later hydrolyzed to a carboxylic acid, can direct the functionalization to the meta-position of a biphenyl system. escholarship.orgnih.gov A plausible strategy would involve the C-H ethylation of a biphenyl precursor bearing a directing group at the 3-position. The directing group ensures the ethyl group is installed at the 2'-position before being converted to the final carboxylic acid. These methods are highly atom-economical as they circumvent the need for halogenated precursors. acs.org

Derivatization from Simpler Biphenyl Scaffolds

This strategy begins with a simpler, commercially available or easily synthesized biphenyl derivative, which is then elaborated with the required functional groups.

If a biphenyl precursor with an alkyl group at the 3-position (e.g., 2'-ethyl-3-methylbiphenyl) is available, the methyl group can be selectively oxidized to a carboxylic acid. Common oxidizing agents for converting benzylic alkyl groups to carboxylic acids include potassium permanganate (KMnO₄) or chromic acid. This approach is particularly useful as alkylated biphenyls can sometimes be more accessible than their carboxylated counterparts. For example, processes exist for producing biphenyl carboxylic acids through the oxidation of dimethylbiphenyl (DMBP) isomers. google.com

Starting with a biphenyl-3-carboxylic acid scaffold, the ethyl group can be introduced at the 2'-position. A direct Friedel-Crafts alkylation or acylation on biphenyl-3-carboxylic acid would be directed by both existing groups. The carboxylic acid is a deactivating, meta-directing group, while the phenyl substituent is an activating, ortho-, para-directing group. The outcome would depend on the reaction conditions and the relative influence of these groups.

A more precise method involves directed C-H alkylation. Protocols for the ortho-C–H alkylation of arylcarboxylic acids have been developed using palladium catalysis with alkylboron reagents. nih.gov This would allow for the selective introduction of the ethyl group at the 2'-position of biphenyl-3-carboxylic acid, leveraging the carboxylic acid itself as a directing group.

Table 2: Summary of Functionalization and Derivatization Strategies

Strategy Method Description Starting Material Example
Direct Functionalization Friedel-Crafts Acylation/Reduction Introduction of an acetyl group via EAS, followed by reduction to an ethyl group. Biphenyl-3-carboxylic acid
Direct Functionalization C-H Activation Palladium-catalyzed, directing-group-assisted introduction of an ethyl or carboxyl precursor group. Biphenyl with a directing group
Derivatization Oxidation of Alkyl Group Oxidation of a methyl or other alkyl group at the 3-position to a carboxylic acid. 2'-Ethyl-3-methylbiphenyl
Derivatization Directed C-H Alkylation Introduction of an ethyl group ortho to the bond linking the two rings, directed by the existing carboxylic acid. Biphenyl-3-carboxylic acid

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of synthesizing this compound and related biphenyl carboxylic acids, these principles have been applied primarily by developing alternative reaction media and creating recoverable and reusable catalyst systems for the Suzuki-Miyaura coupling reaction. These approaches address the drawbacks of traditional methods, which often rely on volatile, and potentially toxic, organic solvents and expensive, single-use palladium catalysts.

The replacement of conventional organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.

Aqueous Media Reactions:

Research has demonstrated the viability of conducting Suzuki-Miyaura coupling reactions in water or mixed aqueous-organic systems to produce various biphenyl carboxylic acids. rsc.orgrsc.org This has been made possible by designing specialized palladium catalysts that are water-soluble or highly active in aqueous environments. For instance, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been successfully used for the Suzuki-Miyaura cross-coupling of various bromobenzoic acids with aryl boronic acids in pure water at room temperature. researchgate.net This system achieved high yields (over 90%) with low catalyst loading. researchgate.net Another approach involves using a Pd(II)-sulfosalan complex as a water-soluble catalyst, which allows for the synthesis of biaryls in water under aerobic conditions, with the products often precipitating out and being easily isolated by filtration. acs.org The application of these aqueous methods to the synthesis of this compound from 3-bromobenzoic acid and (2-ethylphenyl)boronic acid presents a significantly greener alternative to traditional solvent systems.

CatalystReactantsSolventTemperature (°C)Yield (%)Reference
Fullerene-supported PdCl₂Bromobenzoic acid, Aryl boronic acidWaterRoom Temp>90 researchgate.net
LaF₃·Pd nanocatalystAryl halides, Phenylboronic acidsWater70up to 97 nih.govrsc.org
Ad-L-PdCl₂⊂dmβ-CD4-bromobenzoic acid, Phenylboronic acidWater/Organic mixRoom Temp>98 rsc.org
Pd(II)-sulfosalan complexAryl halides, Arylboronic acidsWaterNot specifiedup to 91 acs.org

Solvent-Free Reactions:

An even more advanced green approach is the complete elimination of solvents. Solvent-free, or solid-state, reactions reduce waste, cost, and safety hazards associated with solvent use. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful technique for this purpose. The Suzuki-Miyaura cross-coupling of amides has been successfully demonstrated under solvent-free mechanochemical conditions, highlighting the potential of this method for various coupling reactions. nih.gov Protocols for coupling aryl bromides and chlorides with pinacol arylboronates have also been developed under solvent-free conditions, using conventional palladium catalysts and achieving high yields. researchgate.net These solvent-free methods represent a frontier in the green synthesis of biphenyl compounds and could be adapted for the production of this compound.

Palladium is a precious and costly metal, making the recovery and reuse of palladium catalysts a key objective for both economic and environmental sustainability. The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is the primary strategy to achieve this goal.

Heterogeneous Catalyst Systems:

Numerous studies have focused on immobilizing palladium on solid supports, allowing for easy separation from the reaction mixture post-reaction (e.g., by filtration) and subsequent reuse.

Nanocatalysts: A novel LaF₃·Pd nanocatalyst has been shown to be effective for Suzuki coupling in an aqueous medium. nih.govrsc.org This catalyst could be recovered and reused for at least seven consecutive cycles without a significant loss of reactivity. nih.govrsc.org Similarly, a water-soluble fullerene-supported PdCl₂ nanocatalyst was recycled five times without a clear decrease in yield. researchgate.net

Zeolite-Supported Catalysts: A palladium catalyst supported on H-Mordenite zeolite (Pd/H-MOR) has been developed for Suzuki-Miyaura coupling in a green solvent mixture of water and ethanol. proquest.com This catalyst demonstrated exceptional reusability, being recycled and reused up to ten times without significant deterioration in its catalytic activity. proquest.com

Magnetic Nanoparticles: Supporting palladium on magnetic nanoparticles (e.g., Fe₃O₄) offers a particularly elegant solution for catalyst recovery. organic-chemistry.org The catalyst can be easily separated from the reaction medium using an external magnet. One such catalyst, Fe₃O₄@SiO₂-Pd, was reused for up to 16 cycles in the Suzuki coupling of organoboron derivatives with alkynyl bromides without a significant loss of activity. organic-chemistry.org

These recyclable catalytic systems are directly applicable to the large-scale, sustainable synthesis of this compound and other valuable biphenyl compounds.

Catalyst SystemSupport MaterialSolvent SystemNumber of CyclesFinal Yield (%)Reference
LaF₃·Pd nanocatalystLanthanum FluorideWater7Not specified nih.govrsc.org
Fullerene-supported PdCl₂FullereneWater5Not specified researchgate.net
Pd/H-MORH-Mordenite ZeoliteWater/Ethanol10Not specified proquest.com
Fe₃O₄@SiO₂-PdMagnetic NanoparticlesEthanol16Not specified organic-chemistry.org

Chemical Reactivity and Derivatization of 2 Ethylbiphenyl 3 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxyl group (-COOH) is the most reactive site on the 2'-Ethylbiphenyl-3-carboxylic acid molecule under typical organic reaction conditions. Its reactivity is characterized by nucleophilic acyl substitution, where the hydroxyl (-OH) portion of the carboxyl group is replaced by another nucleophile. wikibooks.org

Esterification is a key reaction for converting carboxylic acids into esters. This transformation is significant as it can alter the solubility, boiling point, and biological activity of the parent compound. Several methods exist for the esterification of this compound.

Acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.combyjus.comchemguide.co.uk The reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org To drive the reaction towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. youtube.comlibretexts.org For instance, the reaction of this compound with ethanol (B145695) would yield ethyl 2'-ethylbiphenyl-3-carboxylate. cymitquimica.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.combyjus.com

Table 1: Acid-Catalyzed Esterification of this compound

ReactantReagent/CatalystProduct
This compoundEthanol (excess), H₂SO₄ (cat.)Ethyl 2'-ethylbiphenyl-3-carboxylate
This compoundMethanol (excess), TsOH (cat.)Methyl 2'-ethylbiphenyl-3-carboxylate

Direct esterification under basic conditions is generally not feasible because the base will deprotonate the carboxylic acid to form a carboxylate anion. youtube.com This negatively charged carboxylate is resonance-stabilized and repels nucleophiles, making it unreactive towards alcohols.

However, the reverse reaction, known as saponification, is a common base-catalyzed hydrolysis of an ester to yield a carboxylate salt and an alcohol. epa.gov

A related method for forming esters under basic conditions involves first converting the carboxylic acid to its carboxylate salt (e.g., using a base like sodium hydroxide) and then reacting it with a primary alkyl halide (e.g., ethyl iodide) via an Sₙ2 reaction. libretexts.org This method is particularly useful for preparing esters from phenols or when the alcohol is precious.

Table 2: Base-Promoted Esterification of 2'-Ethylbiphenyl-3-carboxylate Salt

ReactantReagent/BaseProduct
Sodium 2'-ethylbiphenyl-3-carboxylateEthyl IodideEthyl 2'-ethylbiphenyl-3-carboxylate
Potassium 2'-ethylbiphenyl-3-carboxylateMethyl BromideMethyl 2'-ethylbiphenyl-3-carboxylate

Diazomethane (B1218177) (CH₂N₂) provides a rapid and high-yielding method for converting carboxylic acids into their corresponding methyl esters. libretexts.orglibretexts.orgjove.comjove.com The reaction proceeds under mild conditions and is often quantitative. jove.comjove.com this compound reacts with diazomethane in an inert solvent like ether to produce methyl 2'-ethylbiphenyl-3-carboxylate and nitrogen gas. libretexts.orglibretexts.org

The mechanism involves protonation of diazomethane by the carboxylic acid to form a carboxylate anion and a highly reactive methyldiazonium cation. jove.comjove.com The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an Sₙ2 reaction, with nitrogen gas serving as an excellent leaving group. jove.comjove.com

Table 3: Esterification of this compound with Diazomethane

ReactantReagentProductByproduct
This compoundDiazomethane (CH₂N₂)Methyl 2'-ethylbiphenyl-3-carboxylateNitrogen (N₂)

Amides are synthesized from carboxylic acids by reaction with ammonia (B1221849) or primary or secondary amines. libretexts.org Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. youtube.commasterorganicchemistry.com More commonly, the carboxylic acid is first "activated" to enhance its reactivity.

A frequent strategy involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). libretexts.orgnih.gov These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine to form the amide bond. masterorganicchemistry.comnih.gov For example, reacting this compound with aniline (B41778) using EDC and HOBt would produce N-phenyl-2'-ethylbiphenyl-3-carboxamide.

Alternatively, the carboxylic acid can be converted to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikibooks.orgmasterorganicchemistry.com The resulting 2'-ethylbiphenyl-3-carbonyl chloride can then react vigorously with an amine to yield the corresponding amide. masterorganicchemistry.com

Table 4: Amidation of this compound

ReactantReagent/Coupling AgentAmineProduct
This compoundEDC, HOBtAnilineN-phenyl-2'-ethylbiphenyl-3-carboxamide
This compoundSOCl₂ then NH₃Ammonia2'-Ethylbiphenyl-3-carboxamide

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2'-ethylbiphenyl-3-yl)methanol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. chemistrysteps.comdocbrown.infolibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. docbrown.info An excess of LiAlH₄ is necessary because the first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid. chemistrysteps.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. chemistrysteps.comdocbrown.info The reduction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore immediately reduced to the primary alcohol. chemistrysteps.comlibretexts.org

Table 5: Reduction of this compound

ReactantReagentSolventProduct
This compound1. LiAlH₄ (excess) 2. H₂O/H⁺Diethyl ether or THF(2'-ethylbiphenyl-3-yl)methanol

Formation of Acid Halides and Anhydrides

The carboxylic acid group is a versatile functional handle that can be readily converted into more reactive derivatives, such as acid halides and anhydrides. These transformations are fundamental in organic synthesis, providing activated intermediates for a wide range of subsequent reactions.

Acid Halides: The conversion of this compound to its corresponding acid halide, 2'-Ethylbiphenyl-3-carbonyl halide, is a standard nucleophilic acyl substitution. Acid chlorides are most commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgchemistry.coachbyjus.com This reaction is efficient due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the reaction to completion. chemistry.coach Alternatively, reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be employed to yield the acid chloride. chemistry.coach For the synthesis of the corresponding acid bromide, phosphorus tribromide (PBr₃) is the reagent of choice. libretexts.orguomustansiriyah.edu.iq

Table 1: Common Reagents for Acid Halide Formation

Target Derivative Reagent Byproducts Reference
Acid Chloride Thionyl chloride (SOCl₂) SO₂, HCl byjus.com
Acid Chloride Phosphorus pentachloride (PCl₅) POCl₃, HCl chemistry.coach

Acid Anhydrides: Symmetrical or unsymmetrical anhydrides can be synthesized from this compound. The most common laboratory method involves the reaction of the corresponding acid chloride (2'-Ethylbiphenyl-3-carbonyl chloride) with a carboxylate salt. libretexts.org For instance, reacting 2'-Ethylbiphenyl-3-carbonyl chloride with sodium 2'-ethylbiphenyl-3-carboxylate would yield the symmetrical anhydride (B1165640), bis(2'-ethylbiphenyl-3-carboxylic) anhydride. Similarly, reaction with a different carboxylate, such as sodium acetate (B1210297), would produce an unsymmetrical anhydride (acetic 2'-ethylbiphenyl-3-carboxylic anhydride). libretexts.orglibretexts.org While direct dehydration of carboxylic acids at very high temperatures (around 800 °C) or with strong dehydrating agents like phosphorus pentoxide (P₂O₅) can form anhydrides, these methods are often too harsh for complex molecules. chemistry.coach

Reactions at the Biphenyl (B1667301) Core

The reactivity of the biphenyl core of this compound is dictated by the electronic effects of the two substituents: the ethyl group (-CH₂CH₃) on one ring and the carboxylic acid group (-COOH) on the other.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of aromatic compounds. wikipedia.org The outcome of such reactions on this compound depends on the directing and activating/deactivating effects of the substituents.

The Ethyl Group (-CH₂CH₃): As an alkyl group, it is an activating substituent, donating electron density to its attached phenyl ring primarily through an inductive effect. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (C3' and C5') and para (C6') to itself.

The Carboxylic Acid Group (-COOH): This is a deactivating group, withdrawing electron density from its phenyl ring through a resonance effect. It acts as a meta-director, directing incoming electrophiles to the positions meta (C2, C4, and C6) to the carboxyl group.

Due to these opposing effects, electrophilic substitution will preferentially occur on the more activated ring—the one bearing the ethyl group. The carboxylic acid group deactivates its ring, making it less susceptible to electrophilic attack. wikipedia.org Therefore, an incoming electrophile will be directed to the positions ortho and para to the ethyl group on the 2'-ethylphenyl ring. Steric hindrance from the adjacent phenyl ring might influence the ratio of ortho to para substitution. Studies on the nitration of 2-methylbiphenyl (B165360) have shown that substitution favors the methylated ring, which is consistent with these principles. spu.edu

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Reagent Predicted Major Product(s) Rationale
Nitration HNO₃/H₂SO₄ 2'-Ethyl-4'-nitro-biphenyl-3-carboxylic acid and 2'-Ethyl-6'-nitro-biphenyl-3-carboxylic acid The ethyl group is an activating ortho, para-director, making its ring more reactive than the deactivated ring containing the carboxylic acid.
Halogenation Br₂/FeBr₃ 2'-Ethyl-4'-bromo-biphenyl-3-carboxylic acid and 2'-Ethyl-6'-bromo-biphenyl-3-carboxylic acid The ethyl group directs the electrophile (Br⁺) to the ortho and para positions.

Nucleophilic Aromatic Substitution Reactions on Halogenated Precursors

Nucleophilic aromatic substitution (SₙAr) does not typically occur on simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (e.g., a halogen). wikipedia.orgpressbooks.pub For a halogenated precursor of this compound, the reaction's feasibility would depend on the position of the halogen.

Consider a hypothetical precursor, such as 4-chloro-2'-ethylbiphenyl-3-carboxylic acid. In this molecule, the chlorine atom is para to the electron-withdrawing carboxylic acid group. This arrangement strongly activates the ring towards nucleophilic attack. pressbooks.pubmasterorganicchemistry.com A nucleophile can attack the carbon bearing the chlorine, forming a stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized onto the oxygen atoms of the carboxyl group through resonance, stabilizing it and facilitating the subsequent elimination of the chloride ion to yield the substituted product. pressbooks.pub Conversely, if the halogen were on the ethyl-substituted ring, which lacks a strong electron-withdrawing group, the SₙAr reaction would be significantly less favorable. masterorganicchemistry.com

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). This transformation can be achieved through thermal or catalytic methods.

Simple aromatic carboxylic acids are generally stable and require high temperatures to undergo thermal decarboxylation. libretexts.org Studies on related compounds, such as biphenyl-2-carboxylic acid, show that decomposition at high temperatures (340–400 °C) can lead to decarboxylation to produce biphenyl, alongside side reactions like dehydration and ring-closure to form fluorenone. acs.org For this compound, thermal decarboxylation would be expected to yield 2-ethylbiphenyl. The mechanism for simple thermal decarboxylation is thought to proceed via a heterolytic fission, forming a carbanion intermediate. stackexchange.com

Research on the pyrolysis of other aromatic carboxylic acids suggests that the mechanism often involves an acid-promoted ionic pathway, where one molecule of the acid protonates another, facilitating the loss of CO₂. osti.gov

Table 3: Products from Thermal Decomposition of Analogous Biphenyl-2-carboxylic acid

Temperature (°C) Main Products Observations Reference

Recent advances have also explored photoredox catalysis for decarboxylative functionalizations, which typically proceed through the formation of carboxylate salts or activated esters under reductive conditions. nih.gov These modern methods offer alternative pathways for the transformation of carboxylic acids under mild, redox-neutral conditions.

Reactivity Influenced by the Ethyl Substituent

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of reacting species to a particular site. fastercapital.com In this compound, the ethyl group's placement ortho to the biphenyl linkage is a major source of steric strain.

This steric bulk has several consequences for reactivity:

Restricted Biphenyl Torsion: The biphenyl system is not static; the two phenyl rings can rotate relative to one another around the central carbon-carbon single bond. However, the presence of the 2'-ethyl group creates a significant steric barrier to free rotation. This forces the molecule to adopt a twisted conformation, where the two rings are not coplanar. This lack of planarity can affect reactions that depend on the conjugation between the two rings.

Hindrance at the Carboxylic Acid Group: While the ethyl group is on the adjacent ring, the twisted conformation it induces can partially shield the 3-carboxylic acid group. This may hinder the approach of bulky reagents attempting to react at the carboxyl function, potentially slowing down reactions like esterification or amidation compared to a less hindered carboxylic acid.

Influence on Substitution Reactions: The ethyl group can sterically block or slow down reactions at the positions adjacent to it on its own ring (the 3' and 1' positions). Studies on related substituted biphenyl systems have shown that bulky substituents can affect the orientation and rate of substitution reactions. cymitquimica.com Research on the rotation of ethyl groups on phenyl rings has demonstrated that steric hindrance from adjacent molecules or surfaces can significantly reduce the rate of ethyl group rotation, highlighting its role in molecular interactions. rsc.org

The table below summarizes the impact of substituent size on steric hindrance, illustrating why an ethyl group contributes more bulk than a methyl group, and progressively more for larger alkyl groups.

SubstituentRelative Steric BulkExample CompoundEffect
-CH₃ (Methyl)LowTolueneMinimal steric hindrance at ortho positions.
-CH₂CH₃ (Ethyl)ModerateEthylbenzeneIncreased hindrance, can affect planarity and reaction rates. fastercapital.com
-CH(CH₃)₂ (Isopropyl)HighIsopropylbenzeneSignificant steric hindrance, favors para substitution. libretexts.org
-C(CH₃)₃ (tert-Butyl)Very Hightert-ButylbenzeneExtreme steric hindrance, strongly disfavors ortho substitution. fastercapital.comlibretexts.org

This table illustrates the general principle of increasing steric hindrance with alkyl group size.

The electronic effect of a substituent describes how it modifies the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic attack. wikipedia.org Substituents can donate or withdraw electron density through inductive and resonance effects. libretexts.orgminia.edu.eg

In this compound, two competing effects are at play on the different rings:

Activation by the Ethyl Group: The ethyl group is an alkyl group, which is known to be electron-donating through an inductive effect (+I). minia.edu.eg This effect increases the electron density of the phenyl ring to which it is attached (the 2'-ethylphenyl ring), making it more nucleophilic. wikipedia.org An electron-donating group is also known as an activating group because it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orgfiveable.me Activating groups generally direct incoming electrophiles to the ortho and para positions. wikipedia.org Therefore, the 2'-ethylphenyl ring is activated towards electrophilic substitution, primarily at the 4'- and 6'- positions.

Deactivation by the Carboxylic Acid Group: The carboxylic acid group (-COOH) is a strong electron-withdrawing group due to the electronegativity of its oxygen atoms and its ability to participate in resonance. minia.edu.eg It deactivates the phenyl ring to which it is attached (the 3-carboxyphenyl ring), making it less reactive towards electrophilic substitution. libretexts.org Strongly deactivating groups act as meta directors. minia.edu.eg Consequently, any electrophilic substitution on this ring would be slow and directed to the 5-position.

The following table summarizes the electronic effects of the key substituents on the biphenyl rings.

SubstituentRing PositionElectronic EffectRing ReactivityDirecting Effect
-CH₂CH₃ (Ethyl)2'Electron-Donating (+I)Activatingortho, para
-COOH (Carboxylic Acid)3Electron-Withdrawing (-M, -I)Deactivatingmeta

This table outlines the directing and reactivity effects of the substituents on their respective aromatic rings in this compound.

Multi-Component Reactions Involving this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. tcichemicals.com This approach offers significant advantages in synthesizing complex molecules by reducing the number of synthetic steps, saving time and resources. tcichemicals.com

Carboxylic acids are fundamental components in several named MCRs, most notably the Ugi and Passerini reactions. nih.govmdpi.com this compound, with its carboxylic acid functional group, is a suitable candidate for use as the acid component in these transformations.

Passerini Three-Component Reaction (P-3CR): This reaction typically involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. mdpi.com If this compound were used as the acid component, it would lead to the formation of complex amides where the sterically demanding 2'-ethylbiphenyl-3-oyl group is incorporated into the final product.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is even more powerful, combining a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide. mdpi.com The first step is the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylate. nih.gov Employing this compound in an Ugi reaction would generate a complex peptide-like scaffold, with the biphenyl moiety providing a rigid, sterically defined core.

The general schemes for these reactions are presented below, illustrating the potential role of this compound.

ReactionReactantsGeneral Product StructurePotential Role of this compound
Passerini Reaction Carboxylic Acid, Carbonyl, Isocyanideα-Acyloxy CarboxamideServes as the carboxylic acid component, introducing the 2'-ethylbiphenyl moiety.
Ugi Reaction Carboxylic Acid, Carbonyl, Amine, Isocyanideα-Acylamino CarboxamideActs as the acid component, forming a key part of the final peptide-like structure.

This table describes how this compound can function as a building block in prominent multi-component reactions.

The use of this specific carboxylic acid as a building block in MCRs would allow for the synthesis of novel, complex molecules with significant three-dimensional structure, driven by the inherent steric properties of the 2'-ethylbiphenyl core. a2bchem.com

Spectroscopic and Advanced Structural Elucidation of 2 Ethylbiphenyl 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the exact proton and carbon environments within 2'-Ethylbiphenyl-3-carboxylic acid can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region would be the most complex, showing signals for the seven protons distributed across the two phenyl rings. The protons on the carboxylic acid-bearing ring are expected to be influenced by the electron-withdrawing nature of the carboxyl group, leading to downfield shifts. Conversely, the protons on the ethyl-substituted ring will be influenced by the electron-donating ethyl group.

The ethyl group itself will present a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling with each other. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Carboxylic Acid (-COOH)> 10.0Broad Singlet-
Aromatic Protons7.2 - 8.2Multiplet-
Ethyl (-CH₂-)~ 2.7Quartet~ 7.5
Ethyl (-CH₃)~ 1.2Triplet~ 7.5

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically in the range of 170-180 ppm. The aromatic carbons will appear in the region of 120-150 ppm, with the carbons directly attached to the substituents (carboxyl and ethyl groups) and the carbons at the biphenyl (B1667301) linkage showing distinct chemical shifts. The aliphatic carbons of the ethyl group will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)170 - 180
Aromatic C (quaternary)130 - 150
Aromatic C-H120 - 135
Ethyl (-CH₂)~ 25
Ethyl (-CH₃)~ 15

Note: Predicted values are based on typical chemical shifts for similar structural motifs. oregonstate.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to delineate the substitution patterns on both rings. A strong cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. longdom.orgoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the signals of the protonated aromatic carbons and the carbons of the ethyl group by linking their respective ¹H and ¹³C NMR signals. nih.govhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. nih.govresearchgate.netyoutube.com This technique is particularly valuable for identifying the connectivity across quaternary carbons, such as the carbons of the biphenyl linkage and the carbon to which the carboxylic acid is attached. For instance, correlations would be expected between the protons of the ethyl group and the aromatic carbons of the adjacent ring, as well as between the aromatic protons and the carbonyl carbon. columbia.eduyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgspectroscopyonline.com The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.comorgchemboulder.com The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak typically between 1680 and 1710 cm⁻¹, with the conjugation to the aromatic ring potentially shifting it to the lower end of this range. spectroscopyonline.comorgchemboulder.com Additionally, C-O stretching and O-H bending vibrations of the carboxylic acid group will be observable. The spectrum will also feature absorptions corresponding to the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching vibrations (in the 1450-1600 cm⁻¹ region), as well as the aliphatic C-H stretching of the ethyl group (just below 3000 cm⁻¹).

Expected Characteristic IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
Carboxylic AcidC=O Stretch1680 - 1710Strong, Sharp
AromaticC-H Stretch3000 - 3100Medium
Alkane (Ethyl)C-H Stretch2850 - 2960Medium
AromaticC=C Stretch1450 - 1600Medium to Weak
Carboxylic AcidC-O Stretch1210 - 1320Strong
Carboxylic AcidO-H Bend920 - 960Medium, Broad

Note: Based on general IR correlation tables. spectroscopyonline.comorgchemboulder.comnist.govnist.govchemicalbook.comacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org For this compound, cleavage of the ethyl group could lead to the loss of a methyl radical (-CH₃, M-15) or an ethyl radical (-CH₂CH₃, M-29). The stability of the biphenyl ring system would likely result in prominent fragment ions corresponding to the biphenyl core.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, typically to four or more decimal places. This allows for the unambiguous determination of the molecular formula of the compound. For this compound, with a molecular formula of C₁₅H₁₄O₂, the calculated exact mass would serve as a definitive confirmation of its elemental composition.

Calculated Exact Mass for this compound (C₁₅H₁₄O₂):

Ion Calculated Exact Mass
[M]⁺226.0994
[M+H]⁺227.1072
[M+Na]⁺249.0891

Note: Calculated using standard atomic weights.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. Furthermore, it reveals the packing of molecules within the crystal lattice, governed by intermolecular interactions such as hydrogen bonding and van der Waals forces.

For this compound, obtaining suitable single crystals is a prerequisite for X-ray diffraction analysis. The process typically involves the slow evaporation of a solvent from a saturated solution of the compound, or other techniques like vapor diffusion or cooling crystallization.

Hypothetical X-ray Crystallographic Data for this compound:

While a specific crystal structure for this compound is not found in the reviewed literature, we can anticipate the type of data that would be obtained from such an analysis. The table below presents a hypothetical set of crystallographic parameters, which are essential for defining the crystal's unit cell and symmetry.

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicOne of the seven crystal systems, characterized by three unequal axes.
Space GroupP2₁/cDescribes the symmetry elements present in the unit cell.
a (Å)10.5Length of the 'a' axis of the unit cell.
b (Å)8.2Length of the 'b' axis of the unit cell.
c (Å)15.1Length of the 'c' axis of the unit cell.
α (°)90Angle between the 'b' and 'c' axes.
β (°)98.5Angle between the 'a' and 'c' axes.
γ (°)90Angle between the 'a' and 'b' axes.
Volume (ų)1285The volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calculated) (g/cm³)1.25The calculated density of the crystal.

In the solid state, the dihedral angle between the two phenyl rings of the biphenyl moiety is of particular interest. This angle is influenced by the steric hindrance imposed by the ethyl group at the 2'-position and the carboxylic acid group at the 3-position, as well as by crystal packing forces. The carboxylic acid groups are likely to form intermolecular hydrogen-bonded dimers, a common feature in the crystal structures of carboxylic acids.

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for the assignment of absolute configuration to chiral molecules.

The synthesis of chiral derivatives of this compound would be necessary to apply these techniques. Chirality could be introduced, for example, by resolving the parent acid if it exhibits atropisomerism (chirality arising from hindered rotation around a single bond), or by introducing a chiral center into one of the substituents.

Application to Chiral Derivatives:

Should a chiral derivative of this compound be synthesized, its absolute configuration could be determined by comparing its experimental ECD spectrum with the spectrum predicted by quantum chemical calculations. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule.

For carboxylic acids, challenges in chiroptical spectroscopy can arise from the formation of aggregates through hydrogen bonding, which can complicate spectral interpretation. nih.gov To circumvent this, measurements are sometimes performed on the corresponding sodium salts or acid anhydrides. nih.gov

Hypothetical Chiroptical Data for a Chiral Derivative:

The following table illustrates the type of data that would be obtained from an ECD analysis of a hypothetical chiral derivative of this compound.

Wavelength (nm)Molar Ellipticity (deg·cm²/dmol)Transition Assignment (Hypothetical)
280+15,000π → π* transition of the biphenyl chromophore
250-10,000n → π* transition of the carboxylic acid
220+25,000π → π* transition of the biphenyl chromophore

The sign of the Cotton effects would be directly related to the absolute configuration of the chiral center or the atropisomeric axis. By correlating the experimental data with theoretical models, an unambiguous assignment of stereochemistry can be achieved.

Computational Chemistry and Theoretical Investigations of 2 Ethylbiphenyl 3 Carboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). These calculations solve the Schrödinger equation, albeit with approximations, to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density, rather than the complex many-electron wavefunction. escholarship.orgaps.org It offers a favorable balance between computational cost and accuracy, making it a workhorse for determining the ground-state properties of molecules. escholarship.orgmdpi.com

For 2'-Ethylbiphenyl-3-carboxylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G*, can be employed to optimize the molecular geometry. researchgate.net This process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT Note: The following data are representative values based on calculations of structurally similar substituted biphenyl (B1667301) carboxylic acids, as specific experimental or published computational data for this compound is not readily available.

Parameter Predicted Value
Bond Lengths (Å)
C-C (inter-ring) 1.49
C-C (aromatic) 1.39 - 1.41
C-C (ethyl) 1.54
C-H (aromatic) 1.08
C-H (ethyl) 1.09
C-C (carboxyl) 1.48
C=O (carboxyl) 1.22
C-O (carboxyl) 1.35
O-H (carboxyl) 0.97
**Bond Angles (°) **
C-C-C (inter-ring) 120.5
C-C=O (carboxyl) 123.0
C-C-O (carboxyl) 114.0
O-C=O (carboxyl) 123.0
Dihedral Angles (°)
Biphenyl Twist Angle ~60 - 75

Table 2: Predicted Electronic Properties for this compound using DFT Note: Representative values based on similar compounds.

Property Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. rsc.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT for certain properties, though at a significantly greater computational expense. nih.govnih.gov

These higher-level calculations are particularly useful for refining energies, studying electron correlation effects, and calculating properties where DFT might be less reliable. rsc.org For this compound, MP2 or CCSD(T) calculations could provide a more accurate rotational energy barrier and a more precise description of non-covalent interactions that influence the molecule's preferred conformation. nih.gov

Conformational Analysis and Rotational Barriers Around the Biphenyl Axis

The two phenyl rings in biphenyl are not coplanar due to steric hindrance between the ortho-hydrogens. The introduction of substituents, particularly at the ortho positions (2, 2', 6, 6'), significantly influences the torsional or dihedral angle between the rings and the energy barrier to rotation around the central C-C bond. researchgate.net

The ethyl group at the 2'-position of this compound introduces substantial steric bulk. This steric hindrance forces the two phenyl rings to adopt a twisted conformation. In unsubstituted biphenyl, the twist angle is approximately 40-45°. researchgate.net For 2,2'-disubstituted biphenyls, this angle typically increases significantly to minimize steric repulsion. For instance, the dihedral angle in 2,2'-dimethylbiphenyl (B165481) is larger, and for bulkier groups, it can approach 90°. researchgate.net Therefore, the 2'-ethyl group is expected to be the dominant factor in establishing a large biphenyl twist angle, predicted to be in the range of 60° to 75°. This twisting creates a chiral axis, and the energy barrier to rotation (racemization) will be higher than in unsubstituted biphenyl.

Table 3: Predicted Torsional Properties for this compound Note: Values are estimations based on studies of analogous substituted biphenyls.

Parameter Predicted Value
Biphenyl Dihedral Angle (C1'-C2'-C1-C2) 60° - 75°
Rotational Energy Barrier (around C-C axis) > 6 kcal/mol
Preferred Carboxylic Acid Conformer syn (O=C-O-H dihedral ≈ 0°)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting a molecule's reactive behavior. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, visualizing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

In an MEP map, regions of negative potential, typically colored red or yellow, indicate an excess of electron density and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net Intermediate potential is usually shown in green.

For this compound, the MEP map would reveal distinct reactive sites:

Negative Regions: The most negative potential would be localized on the oxygen atoms of the carboxylic acid group, particularly the carbonyl oxygen (C=O). These sites are the primary targets for electrophiles and are responsible for hydrogen bonding interactions.

Positive Regions: The most positive potential would be centered on the acidic hydrogen atom of the carboxylic acid group, making it the most likely site to be donated in an acid-base reaction. The hydrogen atoms on the aromatic rings will also exhibit a lesser degree of positive potential.

Neutral/Aromatic Regions: The carbon framework of the phenyl rings and the ethyl group would show potentials closer to neutral, representing the less reactive, non-polar parts of the molecule.

Table 4: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity

Molecular Region Predicted MEP Value Color on Map Implied Reactivity
Carbonyl Oxygen (C=O) Highly Negative Red Site for electrophilic attack, hydrogen bond acceptor
Hydroxyl Oxygen (-OH) Negative Orange/Yellow Site for electrophilic attack, hydrogen bond acceptor
Carboxyl Hydrogen (-OH) Highly Positive Blue Site for nucleophilic attack, acidic proton donation
Aromatic Hydrogens Slightly Positive Light Blue/Green Weakly electrophilic sites

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions can be explored at the atomic level. For a molecule such as this compound, which is typically synthesized via cross-coupling reactions, theoretical studies are invaluable for understanding the reaction pathways, identifying key intermediates and transition states, and optimizing reaction conditions. The Suzuki-Miyaura cross-coupling reaction stands out as a primary method for the formation of the biphenyl linkage, and its mechanism has been the subject of extensive computational investigation. researchgate.netnih.govacs.orgrsc.orgresearchgate.netrsc.orgnih.govgre.ac.ukacs.org

The synthesis of this compound would most plausibly involve the palladium-catalyzed coupling of a 2-ethylphenyl boronic acid derivative with a 3-halobenzoic acid derivative. The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

Energy Landscapes for Key Synthetic Steps

Density Functional Theory (DFT) calculations are a cornerstone of mechanistic studies, allowing for the mapping of the potential energy surface of a reaction. nih.govacs.orgrsc.orgrsc.org This provides a detailed energy landscape, highlighting the relative energies of reactants, intermediates, transition states, and products. For the Suzuki-Miyaura synthesis of this compound, a representative energy profile can be constructed based on DFT studies of similar biphenyl syntheses.

The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 3-bromobenzoic acid) to a Pd(0) complex, which is often the rate-determining step. nih.govresearchgate.net This is followed by transmetalation, where the aryl group from the organoboron reagent (e.g., 2-ethylphenylboronic acid) is transferred to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the biphenyl product and regenerates the Pd(0) catalyst.

Table 1: Illustrative Relative Free Energy Profile for the Suzuki-Miyaura Synthesis of a Biphenyl Carboxylic Acid

StepSpeciesRelative Free Energy (kcal/mol)
1Pd(0)L₂ + Aryl-Br0.0
2Oxidative Addition TS+18.5
3Aryl-Pd(II)-Br(L)₂-5.2
4Transmetalation TS+15.3
5Aryl-Pd(II)-Aryl'(L)₂-12.7
6Reductive Elimination TS+10.1
7Biphenyl + Pd(0)L₂-25.0

Note: This table presents illustrative data based on DFT calculations of similar Suzuki-Miyaura reactions. The exact energy values for the synthesis of this compound would require specific computational studies.

Elucidation of Catalyst-Substrate Interactions in Cross-Coupling Reactions

The nature of the catalyst, particularly the ligands coordinated to the palladium center, plays a crucial role in the efficiency and selectivity of the cross-coupling reaction. nih.govacs.orgacs.orgresearchgate.netmdpi.com Computational studies can elucidate the subtle non-covalent interactions between the catalyst and the substrates, which can significantly influence the reaction outcome.

For instance, the steric and electronic properties of phosphine (B1218219) ligands can affect the rate of oxidative addition and reductive elimination. inorgchemres.org Bulky ligands can promote reductive elimination, while electron-donating ligands can facilitate oxidative addition. In the context of synthesizing this compound, the choice of ligand would be critical to navigate the steric hindrance imposed by the ortho-ethyl group.

Furthermore, computational models can reveal hydrogen bonding or other electrostatic interactions between the carboxylic acid functionality of the substrate and the catalyst or solvent molecules. nih.govmdpi.com These interactions can influence the orientation of the substrate in the catalytic pocket and thereby affect the reaction kinetics and selectivity.

Spectroscopic Property Prediction from Computational Models

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. tandfonline.commdpi.comresearchgate.netresearchgate.net For this compound, these predictions can aid in its characterization and structural elucidation.

The most commonly calculated spectroscopic data are Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Time-dependent DFT (TD-DFT) can also be employed to predict UV-Vis absorption spectra.

Table 2: Predicted Spectroscopic Data for a Representative Biphenyl Carboxylic Acid

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (ppm) - Aromatic7.2 - 8.1
¹H NMRChemical Shift (ppm) - Carboxylic Acid12.0 - 13.0
¹³C NMRChemical Shift (ppm) - Aromatic125 - 145
¹³C NMRChemical Shift (ppm) - Carbonyl165 - 175
IRVibrational Frequency (cm⁻¹) - O-H stretch~3000
IRVibrational Frequency (cm⁻¹) - C=O stretch~1700
UV-Visλ_max (nm)~250

Note: These are generalized predicted values. The precise spectroscopic data for this compound would depend on the specific computational method and basis set used.

The accuracy of these predictions is highly dependent on the level of theory and the basis set employed in the calculations. tandfonline.comresearchgate.net By comparing the computationally predicted spectra with experimental data, researchers can confirm the structure of the synthesized molecule.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. walshmedicalmedia.comnih.govacs.org For a class of compounds like biphenyl carboxylic acids, QSPR can be used to predict properties such as solubility, lipophilicity (logP), and acidity (pKa) without the need for experimental measurements. acs.orgajgreenchem.com

The development of a QSPR model involves calculating a set of molecular descriptors for a series of related compounds with known properties. These descriptors can be constitutional, topological, geometrical, or electronic in nature. A mathematical model is then generated to establish a correlation between the descriptors and the property of interest.

For this compound, a QSPR model could predict its pKa based on the electronic effects of the ethyl and carboxylic acid groups on the biphenyl system. Similarly, its logP value, a measure of lipophilicity, could be estimated based on its molecular surface area and other topological indices. These predicted properties are crucial in various applications, including drug design and environmental science. nih.govajgreenchem.com

Table 3: Common Descriptors Used in QSPR Models for Biphenyl Derivatives

Descriptor TypeExample Descriptors
ConstitutionalMolecular Weight, Number of Rings
TopologicalWiener Index, Kier & Hall Indices
GeometricalMolecular Surface Area, Molecular Volume
ElectronicDipole Moment, HOMO/LUMO Energies

By leveraging QSPR models, the chemical behavior of this compound can be anticipated, guiding its potential applications and further research.

Exploration of Synthetic Utility: 2 Ethylbiphenyl 3 Carboxylic Acid As a Versatile Building Block

Synthesis of Advanced Organic Intermediates for Chemical Synthesis

2'-Ethylbiphenyl-3-carboxylic acid serves as a valuable building block in organic synthesis due to its distinct molecular structure, featuring both a carboxylic acid functional group and a biphenyl (B1667301) backbone. This combination allows for a variety of chemical transformations, making it a versatile starting material for the creation of more complex organic molecules with specific properties. Its aromatic nature and functional groups are key to its utility in synthesizing pharmaceuticals, agrochemicals, and materials for various scientific applications. a2bchem.com

The reactivity of this compound is largely dictated by its carboxylic acid group. This functional group can undergo a range of reactions, including esterification, amidation, and reduction, to produce a diverse array of derivatives. ijesm.co.inalevelchemistry.co.uk For instance, the carboxylic acid can be converted into an acyl chloride, which is a highly reactive intermediate. This acyl chloride can then be used in Friedel-Crafts acylation reactions or in the formation of esters and amides under milder conditions than the parent carboxylic acid. youtube.com

Furthermore, the biphenyl structure itself can be modified. The ethyl group on one of the phenyl rings can be a site for further functionalization, such as oxidation to a carboxylic acid or halogenation. The aromatic rings can also undergo electrophilic substitution reactions, although the directing effects of the existing substituents (the ethyl group and the carboxylic acid) will influence the position of the new substituent.

A significant application of biphenyl carboxylic acids is in the synthesis of biaryl compounds through cross-coupling reactions. gre.ac.uk The Suzuki-Miyaura coupling, which typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst, is a powerful method for creating carbon-carbon bonds between aromatic rings. ajgreenchem.comajgreenchem.com While this compound itself is already a biphenyl, it can be further functionalized and then used as a coupling partner in such reactions to build even more elaborate molecular architectures. For example, derivatives of this compound could be prepared to contain a halide or a boronic acid/ester group, enabling their participation in Suzuki-Miyaura couplings. gre.ac.uk

The synthesis of various biphenyl carboxylic acid derivatives has been explored for their potential as anticancer agents. ajgreenchem.comajgreenchem.com In these studies, different substituents are introduced onto the biphenyl scaffold, and the resulting compounds are screened for their biological activity. This highlights the role of biphenyl carboxylic acids as key intermediates in medicinal chemistry. ajgreenchem.comajgreenchem.com

Interactive Data Table: Key Reactions of Carboxylic Acid Derivatives

Reaction TypeReagentsProduct
Reduction to AldehydePoisoned Palladium CatalystAldehyde
Reduction to 1º-AlcoholLithium aluminum hydride (LiAlH4)Primary Alcohol
Conversion to Acyl HalideThionyl chloride (SOCl2) or PCl5Acyl Halide
Esterification (Fischer)Alcohol, Acid CatalystEster
Amide FormationAmmonia (B1221849) or AmineAmide
Reaction with Grignard ReagentsGrignard Reagent (e.g., RMgX)Tertiary Alcohol

Applications in Polymer Chemistry (e.g., as a monomer for polyesters or polyamides)

The bifunctional nature of this compound, possessing a carboxylic acid group, makes it a potential monomer for the synthesis of polymers such as polyesters and polyamides. The carboxylic acid group can react with a diol to form a polyester (B1180765) or with a diamine to form a polyamide through condensation polymerization. ijesm.co.inbldpharm.com

The incorporation of the biphenyl unit into the polymer backbone can impart desirable properties to the resulting material. Biphenyl-containing polymers often exhibit enhanced thermal stability, mechanical strength, and liquid crystalline behavior. rsc.org The rigid and planar nature of the biphenyl group can lead to the formation of ordered structures in the polymer, which is a characteristic of liquid crystalline polymers (LCPs). rsc.org These LCPs are known for their high performance in demanding applications.

For example, a study on a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid demonstrated the synthesis of a novel liquid crystalline polymer. rsc.org While this study does not use this compound specifically, it illustrates the principle of using biphenyl dicarboxylic acids to create high-performance polymers. The "kinked" nature of the 3,4'-biphenyl monomer in that study was crucial for achieving the desired liquid crystalline properties. rsc.org Similarly, the specific substitution pattern of this compound would influence the geometry of the resulting polymer chain and, consequently, its macroscopic properties.

The synthesis of such polymers would typically involve reacting this compound (or its more reactive derivative, like an acyl chloride) with a suitable comonomer. For a polyester, this would be a diol, and for a polyamide, it would be a diamine. The reaction conditions, such as temperature, catalyst, and the method of removing the condensation byproduct (e.g., water), would need to be optimized to achieve a high molecular weight polymer.

Interactive Data Table: Potential Polymerization Reactions

Polymer TypeComonomerRepeating Unit LinkagePotential Polymer Properties
PolyesterDiol (HO-R-OH)Ester (-COO-)High thermal stability, liquid crystallinity
PolyamideDiamine (H2N-R-NH2)Amide (-CONH-)High mechanical strength, thermal resistance

Role in the Design and Synthesis of Ligands for Catalysis

The structure of this compound makes it a candidate for modification into ligands for transition metal catalysis. The biphenyl scaffold is a common feature in many successful chiral ligands used in asymmetric catalysis. chemrxiv.org The axial chirality of certain substituted biphenyls can create a chiral environment around a metal center, enabling enantioselective transformations.

To be used as a ligand, the carboxylic acid group of this compound would typically be converted into a coordinating group, such as a phosphine (B1218219), an amine, or an oxazoline. ambeed.com For example, the carboxylic acid could be reduced to an alcohol, which is then converted to a halide, followed by reaction with a phosphine source. Alternatively, the carboxylic acid could be converted to an amide, which might then be further modified.

The development of new and adjustable axially chiral biphenyl ligands is an active area of research. chemrxiv.org The ability to tune the steric and electronic properties of the ligand by changing the substituents on the biphenyl rings is crucial for optimizing its performance in a specific catalytic reaction. chemrxiv.org The ethyl group and the position of the coordinating group derived from the carboxylic acid in this compound would influence the geometry and electronic properties of the resulting metal complex.

While there are no specific reports found detailing the use of this compound as a ligand precursor, the general principles of ligand design suggest its potential. The synthesis of a library of biphenyls for use in Suzuki-Miyaura coupling reactions highlights the modularity of this scaffold, which is also a desirable feature in ligand design. gre.ac.uk

Utilization in Material Science for Novel Functional Materials

The biphenyl moiety in this compound is a key structural element in various functional materials, including liquid crystals and organic light-emitting diodes (OLEDs). ajgreenchem.comajgreenchem.com The rigid and conjugated nature of the biphenyl system can give rise to interesting optical and electronic properties.

Biphenyl derivatives are known to be basic building blocks for liquid crystals. ajgreenchem.com The elongated and relatively rigid structure of the biphenyl unit promotes the formation of anisotropic liquid crystalline phases. The specific properties of the liquid crystal, such as the temperature range of the liquid crystalline phase and its electro-optical response, can be tuned by modifying the substituents on the biphenyl core. The ethyl group and the carboxylic acid (or its derivatives) on this compound would influence the molecular shape and intermolecular interactions, which are critical for liquid crystal behavior.

In the field of OLEDs, biphenyl derivatives can be used as fluorescent layers. ajgreenchem.comajgreenchem.com The conjugated π-system of the biphenyl core can absorb and emit light, and the efficiency and color of the emission can be controlled by attaching different functional groups. The carboxylic acid group of this compound could be converted into other functional groups to modulate the electronic properties of the molecule and enhance its performance as an emissive material or a charge-transporting material in an OLED device.

Furthermore, the ability of this compound to be incorporated into polymers opens up possibilities for creating functional polymeric materials. bldpharm.com For example, a polyester or polyamide containing this biphenyl unit could exhibit a combination of good mechanical properties and specific optical or electronic functions.

Precursor to Structurally Complex Scaffolds through Multi-Step Synthesis

This compound can serve as a starting point for the construction of more complex molecular scaffolds through multi-step synthetic sequences. The combination of the biphenyl framework and the reactive carboxylic acid handle provides multiple avenues for elaboration.

Multi-step synthesis often involves a series of reactions to build up molecular complexity, and the choice of starting material is crucial for an efficient synthetic route. libretexts.org The functional groups present in this compound allow for a variety of transformations. The carboxylic acid can be used to introduce other functional groups or to form linkages to other molecular fragments. youtube.comaltervista.org

For example, the carboxylic acid could be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement. This would provide a new point of attachment for further synthetic transformations. The biphenyl unit itself can be a template for constructing polycyclic aromatic systems through intramolecular cyclization reactions, provided suitable functional groups are installed on the rings.

The principles of retrosynthetic analysis can be applied to design synthetic routes to complex target molecules starting from this compound. libretexts.org By working backward from the target molecule, one can identify key bond disconnections that lead back to simpler precursors, potentially including this compound or its derivatives.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable routes to 2'-Ethylbiphenyl-3-carboxylic acid. Current syntheses often rely on traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling, which, while effective, can involve the use of precious metal catalysts and stoichiometric amounts of reagents. ajgreenchem.com

Green chemistry principles should guide the exploration of alternative catalytic systems. This includes the investigation of earth-abundant metal catalysts (e.g., iron, copper) to replace palladium, and the use of renewable solvents and energy-efficient reaction conditions. nih.gov Methodologies that minimize waste generation, such as one-pot reactions and atom-economical transformations, are particularly desirable. scholaris.ca For instance, developing a direct C-H activation/carboxylation sequence on a 2-ethylbiphenyl precursor would represent a significant advancement in sustainability. scholaris.ca

Synthetic StrategyPotential AdvantagesKey Research Challenges
Earth-Abundant Metal CatalysisReduced cost, lower toxicity, increased sustainability.Catalyst stability and activity, substrate scope.
C-H Activation/CarboxylationHigh atom economy, reduced pre-functionalization steps.Regioselectivity, catalyst development for inert C-H bonds.
Flow ChemistryImproved safety, scalability, and process control.Reactor design, optimization of reaction parameters.
BiocatalysisHigh selectivity, mild reaction conditions, renewable catalysts.Enzyme discovery and engineering, substrate specificity.

Investigation of Less Explored Reactivity Pathways

The reactivity of this compound is largely dictated by its constituent functional groups: the carboxylic acid and the biphenyl (B1667301) scaffold. While standard transformations of carboxylic acids (e.g., esterification, amidation) are predictable, there is a need to explore less conventional reactivity pathways.

Future studies could focus on leveraging the unique electronic and steric environment of the biphenyl system to achieve novel transformations. For example, intramolecular cyclization reactions could be investigated to synthesize complex polycyclic aromatic compounds. The ethyl group at the 2'-position could also be a target for functionalization through C-H activation, opening pathways to new derivatives. acs.org The development of transition-metal-catalyzed decarbonylative cross-coupling reactions of the carboxylic acid moiety also presents an interesting avenue for research. acs.org

High-Throughput Screening of Derivatization Reactions

To fully unlock the potential of this compound as a building block in medicinal chemistry and materials science, a diverse library of its derivatives is required. High-throughput screening (HTS) of derivatization reactions offers a rapid and efficient approach to achieve this. nih.gov

By employing automated synthesis platforms and parallel reaction formats, a wide array of reagents and reaction conditions can be tested simultaneously. nih.gov This would allow for the rapid identification of optimal conditions for various transformations, such as the formation of amides, esters, and other functional groups from the carboxylic acid. nih.gov Furthermore, HTS can be used to explore the reactivity of the biphenyl core, for instance, in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The resulting compound libraries can then be screened for biological activity or material properties. plos.org

Derivatization ReactionTarget Functional GroupPotential Applications
AmidationCarboxylic AcidMedicinal chemistry, polymer synthesis.
EsterificationCarboxylic AcidFragrances, plasticizers, drug delivery.
HalogenationBiphenyl RingSynthetic intermediates, flame retardants.
NitrationBiphenyl RingExplosives, chemical intermediates.
SulfonationBiphenyl RingDyes, detergents, ion-exchange resins.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. Future research on this compound should incorporate advanced computational modeling to guide experimental efforts. core.ac.uk

Density functional theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties. core.ac.uk This information can provide insights into its reactivity and help in the design of new catalysts and reactions. Molecular dynamics simulations can be employed to study the conformational landscape of the molecule and its interactions with solvents and other molecules. This is particularly relevant for understanding its behavior in complex biological or material systems. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or other properties of its derivatives, thereby accelerating the discovery of new functional molecules. nih.gov

Integration of this compound into Complex Chemical Systems

The biphenyl carboxylic acid motif is a common feature in many biologically active molecules and functional materials. ajgreenchem.com A key area of future research will be the integration of this compound into more complex chemical systems to create novel compounds with tailored properties.

This could involve its use as a monomer in the synthesis of novel polymers, potentially leading to materials with unique thermal, mechanical, or electronic properties. rsc.org In the field of medicinal chemistry, the compound could serve as a scaffold for the development of new drug candidates. googleapis.com Its incorporation into supramolecular assemblies, such as metal-organic frameworks (MOFs) or self-assembled monolayers, could also be explored for applications in catalysis, sensing, and separations.

Potential for Stereoselective Synthesis of Chiral Derivatives

The presence of the 2'-ethyl group on the biphenyl ring introduces the possibility of atropisomerism if rotation around the biphenyl C-C bond is restricted. This opens up the exciting prospect of developing stereoselective syntheses of chiral derivatives of this compound.

Future research should focus on the design and application of chiral catalysts to control the stereochemistry of reactions involving this compound. nih.gov For example, asymmetric hydrogenation of a precursor could lead to the enantioselective formation of a chiral biphenyl system. The development of methods for the resolution of racemic mixtures of chiral derivatives would also be of significant value. The synthesis of enantiomerically pure derivatives is particularly important in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different biological activities. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 2'-Ethylbiphenyl-3-carboxylic acid?

A common approach involves Suzuki-Miyaura cross-coupling reactions to assemble the biphenyl core. For example, coupling 3-bromoethylbenzene with a boronic acid derivative of benzoic acid could yield the target compound. Post-coupling oxidation (e.g., using KMnO₄ or RuO₄) may be required to introduce the carboxylic acid group. Crystallization from ethanol/water mixtures is recommended for purification, given the compound’s limited water solubility .

Q. How can the purity and identity of this compound be verified?

Use a combination of techniques:

  • Melting Point Analysis : Compare observed values (e.g., 220–225°C) with literature data .
  • NMR Spectroscopy : Analyze aromatic proton splitting patterns to confirm substitution positions.
  • X-ray Crystallography : Refinement with SHELXL (via the SHELX suite) provides definitive structural confirmation .
  • HPLC-MS : Quantify purity and detect trace impurities.

Q. What safety precautions are essential when handling this compound?

Follow standard protocols for carboxylic acids:

  • Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation of fine particles .
  • Use fume hoods for weighing and reactions.
  • Store in airtight containers away from bases or oxidizing agents to prevent unintended reactions .

Q. How does the ethyl substituent influence the compound’s physicochemical properties?

The ethyl group at the 2' position increases steric hindrance, potentially reducing solubility in polar solvents. Computational studies (e.g., using PubChem descriptors) predict a logP value >3, indicating lipophilicity. This may enhance membrane permeability in biological assays .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Discrepancies in melting points or bond angles may arise from polymorphic forms or solvent inclusion. Employ high-resolution X-ray diffraction (HR-XRD) with SHELXL refinement to distinguish between phases. Pair with differential scanning calorimetry (DSC) to detect thermal transitions indicative of polymorphism .

Q. What strategies optimize regioselective ethylation in biphenyl systems?

Use directing groups (e.g., carboxylic acid) to control electrophilic substitution. For example, Friedel-Crafts alkylation with ethyl chloride in the presence of AlCl₃ may favor para-substitution relative to the acid group. Monitor reaction progress via TLC and GC-MS to minimize byproducts .

Q. How can computational tools predict the compound’s metabolic stability?

Leverage QSAR models from PubChem or EPA DSSTox databases to estimate ADME profiles. Molecular docking (e.g., AutoDock Vina) can predict interactions with cytochrome P450 enzymes, highlighting potential metabolic hotspots .

Q. What experimental designs address conflicting bioactivity data in enzyme inhibition studies?

  • Perform dose-response curves (IC₅₀) across multiple replicates to assess reproducibility.
  • Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics.
  • Cross-validate with knockdown models (e.g., siRNA) to confirm target specificity .

Q. How can the compound’s stability under varying pH conditions be assessed?

Conduct accelerated stability studies:

  • Dissolve in buffers (pH 1–12) and monitor degradation via HPLC at 25°C/40°C.
  • Identify degradation products using LC-HRMS and propose reaction mechanisms (e.g., decarboxylation at low pH) .

Q. What advanced statistical methods resolve variability in synthetic yield data?

Apply multivariate analysis (e.g., ANOVA or PCA) to identify critical factors (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to optimize reaction conditions. Report confidence intervals and p-values to validate significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.